molecular formula C20H21F2NO3 B6561694 2,6-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091075-06-7

2,6-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561694
CAS No.: 1091075-06-7
M. Wt: 361.4 g/mol
InChI Key: GXOVQZKPAUVFFD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

2,6-difluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO3/c1-25-17-8-3-2-5-14(17)20(9-11-26-12-10-20)13-23-19(24)18-15(21)6-4-7-16(18)22/h2-8H,9-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOVQZKPAUVFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its oxane ring and 2-methoxyphenyl group. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Molecular Weight Key Spectral Data (IR/NMR)
Target Compound Benzamide + oxane 2,6-difluoro, 2-methoxyphenyl-oxane ~375.35 g/mol* Expected: νC=O ~1660–1680 cm⁻¹ (amide); δ~7.0–8.0 ppm (aromatic H)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)pyridine-3-carboxamide) Benzamide + pyridine 2,4-difluoro, 3-(trifluoromethyl)phenoxy 394.3 g/mol νC=O ~1675 cm⁻¹; δ 7.2–8.5 ppm (pyridine/aromatic H)
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide + halogenated Br, F, trifluoropropyloxy 474.1 g/mol νC=O ~1680 cm⁻¹; δ 6.8–7.6 ppm (aromatic H); ¹⁹F NMR signals
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Benzamide + thiazole 2,6-difluorobenzyl, pivaloyl 411.4 g/mol νC=O (amide) ~1650–1680 cm⁻¹; δ 2.1 ppm (pivaloyl CH₃)

*Estimated based on structural similarity to analogs.

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2,6-difluoro substitution enhances electrophilicity, similar to diflufenican and halogenated analogs .
  • Heterocyclic Moieties : The oxane ring provides conformational rigidity, contrasting with pyridine (diflufenican) or thiazole rings in other analogs, which may influence binding interactions .
  • Polarity : The methoxy group increases hydrophilicity compared to trifluoromethyl or halogenated derivatives .

Physicochemical Properties

  • Solubility : The methoxy group likely improves aqueous solubility compared to halogenated analogs (e.g., ’s bromo/trifluoropropyl derivative).
  • Thermal Stability : Fluorine atoms and aromatic systems enhance stability, similar to diflufenican .
  • Tautomerism : Unlike triazole-thione derivatives (), the target compound’s amide group avoids tautomeric complexity.

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